Physicochemical Baseline: Molecular Weight, Formula, and Predicted Solubility of L-Arginine, L-arginyl-L-lysyl-L-leucyl- (CAS 277743-08-5)
The target compound is defined by its molecular identity: a molecular formula of C24H49N11O5 and a molecular weight of 571.7 g/mol . This is a fundamental comparator for identity verification against any synthetic impurities or incorrectly supplied analogs. The compound is predicted to be freely soluble in water but insoluble in ether, with stability being sensitive to extreme pH and high temperatures .
| Evidence Dimension | Molecular Identity and Predicted Solubility |
|---|---|
| Target Compound Data | Molecular Weight: 571.7 g/mol; Formula: C24H49N11O5; Predicted Solubility: Freely soluble in water, sparingly soluble in ethanol; insoluble in ether. |
| Comparator Or Baseline | N/A (Absolute physicochemical property) |
| Quantified Difference | N/A (Absolute value) |
| Conditions | Predicted and datasheet values; not derived from a comparative biological assay. |
Why This Matters
This data serves as the primary quality control (QC) reference for confirming the identity and purity of the supplied material, a non-negotiable step in any procurement workflow.
